molecular formula C17H22N4O3 B6964291 [2-(Methylamino)phenyl]-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]methanone

[2-(Methylamino)phenyl]-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]methanone

Cat. No.: B6964291
M. Wt: 330.4 g/mol
InChI Key: IVJCEPXIOSKUIW-UHFFFAOYSA-N
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Description

[2-(Methylamino)phenyl]-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]methanone is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a methylamino group, a phenyl ring, an oxadiazole ring, and a morpholine ring, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Methylamino)phenyl]-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]methanone typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the morpholine and phenyl groups. One common method involves the use of amidoximes and isatoic anhydrides to form the oxadiazole ring . The reaction conditions often require specific temperatures and catalysts to ensure the correct formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

[2-(Methylamino)phenyl]-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can alter the functional groups within the compound, potentially leading to the formation of new derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups, resulting in different chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, [2-(Methylamino)phenyl]-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]methanone is studied for its unique structural properties and potential as a building block for more complex molecules .

Biology

Biologically, this compound may be investigated for its interactions with various biological targets, including enzymes and receptors. Its structural features make it a candidate for drug development and biochemical studies .

Medicine

In medicine, the compound’s potential therapeutic effects are explored, particularly its ability to interact with specific molecular pathways. Research may focus on its efficacy and safety as a pharmaceutical agent .

Industry

Industrially, this compound can be used in the synthesis of advanced materials and specialty chemicals. Its unique properties make it valuable for various applications, including the development of new polymers and coatings .

Mechanism of Action

The mechanism of action of [2-(Methylamino)phenyl]-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(Methylamino)phenyl]-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]methanone apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a versatile compound for various research and industrial applications .

Properties

IUPAC Name

[2-(methylamino)phenyl]-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-11(2)15-19-20-16(24-15)14-10-21(8-9-23-14)17(22)12-6-4-5-7-13(12)18-3/h4-7,11,14,18H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJCEPXIOSKUIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CN(CCO2)C(=O)C3=CC=CC=C3NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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